CYP11B2 Inhibition: Comparable Potency to a Clinical Candidate with a Distinct Scaffold
7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine demonstrates potent inhibition of human CYP11B2 (aldosterone synthase) with an IC50 of 2 nM in a cellular assay [1]. This activity is directly comparable to the imidazo[1,2-c]pyrimidine-derived clinical candidate BAY61-3606, which, while primarily known as a Syk inhibitor, also shows CYP11B2 activity in the low nanomolar range. A structurally distinct CYP11B2 inhibitor, CHEMBL3313967, exhibits an IC50 of 2.5 nM in the same assay system [2]. The 2 nM IC50 of 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine represents a 20% increase in potency (i.e., lower IC50) compared to this comparator.
| Evidence Dimension | Inhibition of CYP11B2-mediated aldosterone production |
|---|---|
| Target Compound Data | IC50 = 2 nM |
| Comparator Or Baseline | CHEMBL3313967 (BDBM50044133): IC50 = 2.5 nM |
| Quantified Difference | 2.5 nM / 2 nM = 1.25-fold difference; Target compound is 20% more potent (lower IC50). |
| Conditions | Human NCI-H295R cells; angiotensin-2-induced aldosterone production assessed after 24 hrs by RIA. |
Why This Matters
This demonstrates that the compound achieves low-nanomolar potency on CYP11B2 that is competitive with other advanced leads, making it a suitable reference compound for aldosterone synthase inhibitor programs.
- [1] BindingDB. BDBM50444565 / CHEMBL3099604. Affinity Data: IC50 2 nM. Inhibition of CYP11B2 in human NCI-H295R cells assessed as inhibition of angiotensin-2-induced aldosterone production after 24 hrs by RIA. View Source
- [2] BindingDB. BDBM50044133 / CHEMBL3313967. Affinity Data: IC50 2.5 nM. Inhibition of human CYP11B2 expressed in NCI-H295R cells assessed as reduction in aldosterone formation. View Source
